molecular formula C18H20N4O2 B2381071 N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923233-14-1

N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2381071
CAS RN: 923233-14-1
M. Wt: 324.384
InChI Key: BTIQTBZXEREYCC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a pyrazole group (a five-membered ring with two nitrogen atoms), and a pyridine group (a six-membered ring with one nitrogen atom). These functional groups can potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely make the molecule planar in those regions, while the sec-butyl group could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could be involved in acid-base reactions, the pyrazole and pyridine rings could participate in electrophilic aromatic substitution reactions, and the sec-butyl group could undergo reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed synthetic routes to create compounds like N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, focusing on functionalization and characterization through NMR spectroscopic techniques and X-ray analysis (Grošelj et al., 2015).

Chemical Transformations

  • The compound's chemistry involves interesting transformations, such as cyclization and reactions with various nucleophiles, leading to a range of derivatives with potential pharmacological activities (Stanovnik et al., 2003).

Biological Activity

  • Some derivatives show significant antibacterial and antifungal activities, suggesting potential for developing novel antimicrobial agents (Zhuravel et al., 2005).
  • Other derivatives have been evaluated for anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer and inflammation treatment research (Rahmouni et al., 2016).

Material Science Applications

  • Some studies have explored the thermal and optical properties of pyrazolo[4,3-b]pyridine derivatives for material science applications, particularly in the development of new photovoltaic devices (El-Menyawy et al., 2019).

Chemical Structure and Tautomerism

  • Research into the tautomerism and structure of related compounds in crystal and solution provides insights into their chemical behavior, which is crucial for understanding their reactivity and stability (Gubaidullin et al., 2014).

Potential in Drug Discovery

  • The synthesis of pyrazolo[4,3-c]pyridine derivatives and evaluation of their biological activities underlines the compound's potential in drug discovery, particularly in targeting specific diseases like tuberculosis and HIV (Samala et al., 2013), (Savant et al., 2018).

Future Directions

Further studies could explore the synthesis, reactivity, and potential applications of this compound. Given the biological activity of many pyrazole and pyridine derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

N-butan-2-yl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-12(2)19-17(23)14-10-21(3)11-15-16(14)20-22(18(15)24)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIQTBZXEREYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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